10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate

Chemiluminescence Immunoassay Hydrogen Peroxide Detection

Choose PMAC (149300-54-9) for direct, sensitive chemiluminescent quantification of hydrogen peroxide under neutral pH conditions—no alkaline trigger required. With a detection limit of 1 pmol H₂O₂, this phenyl ester acridinium fluorosulfonate outperforms alternative labels in biological immunoassays (TSH detection down to 0.02 μU/mL), automated flow-injection systems (0.25 μM H₂O₂, 200 samples/hr), and intracellular ROS detection via polymer microsphere immobilization. Ideal for diagnostic developers seeking stable, validated chemiluminogenic performance.

Molecular Formula C21H16FNO5S
Molecular Weight 413.4 g/mol
CAS No. 149300-54-9
Cat. No. B137232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate
CAS149300-54-9
SynonymsPMAC
Molecular FormulaC21H16FNO5S
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESC[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4.[O-]S(=O)(=O)F
InChIInChI=1S/C21H16NO2.FHO3S/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15;1-5(2,3)4/h2-14H,1H3;(H,2,3,4)/q+1;/p-1
InChIKeyDMGQABMILTYHNY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

10-Methyl-9-(phenoxycarbonyl)acridinium Fluorosulfonate (CAS 149300-54-9): Chemiluminescent Acridinium Ester for Neutral pH Detection


10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate (PMAC) is a phenyl ester derivative of acridinium ester that functions as a chemiluminescent dye active under neutral conditions . It is employed as a chemiluminogenic label and indicator in biomedical diagnostics, immunoassays, and reactive oxygen species (ROS) detection due to its capacity for light emission upon oxidation by hydrogen peroxide [1]. The fluorosulfonate counter-ion represents an early generation acridinium ester formulation [2].

Why Generic Substitution of 10-Methyl-9-(phenoxycarbonyl)acridinium Fluorosulfonate (CAS 149300-54-9) Fails in Critical Chemiluminescence Applications


Direct interchange of 10-methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate (PMAC) with other acridinium esters, counter-ion variants, or alternative chemiluminophores without rigorous validation is precluded by compound-specific dependencies in emission efficiency, pH optima, hydrolytic stability, and reaction kinetics. Variations in the phenyl ester substitution pattern [1], the counter-ion (e.g., fluorosulfonate vs. triflate) [2], and the presence of linker moieties for biomolecular conjugation [3] significantly alter the chemiluminescence quantum yield, the pH range of effective light emission, and the susceptibility to non-productive dark pathways. The quantitative evidence below delineates these specific differentiators.

Quantitative Differentiation Evidence: 10-Methyl-9-(phenoxycarbonyl)acridinium Fluorosulfonate vs. Comparators


Neutral pH Chemiluminescence: Performance Baseline and Context for Electron-Withdrawing Substitution

The unsubstituted phenyl acridinium ester (phenyl 10-methyl-10λ4-acridine-9-carboxylate trifluoromethanesulfonate) serves as a baseline comparator for assessing the impact of electron-withdrawing group substitution on chemiluminescence intensity at neutral pH. A study of acridinium esters under neutral conditions reported that the 3,4-dicyanophenyl derivative exhibited approximately 100 times stronger chemiluminescence intensity than the unsubstituted phenyl ester at pH 7 [1]. The target compound (fluorosulfonate salt) represents the foundational phenyl ester structure without strong electron-withdrawing substitution, providing a defined reference point for evaluating the magnitude of signal enhancement achievable via structural modification.

Chemiluminescence Immunoassay Hydrogen Peroxide Detection

Hydrogen Peroxide Detection Sensitivity: PMAC-CL Method Performance

The optimized PMAC-CL method using 10-methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate (PMAC) demonstrated detection of 1 picomole of hydrogen peroxide [1]. In an enzyme immunoassay (EIA) configuration combining an indoxyl derivative substrate with PMAC-CL, the system detected 6.2 × 10⁻²⁰ mol of β-D-galactosidase (β-gal) as the label enzyme [1]. This assay was applied to thyroid-stimulating hormone (TSH) quantification in human serum, achieving a direct and reproducible working range of 0.02–100.0 μU/mL TSH [1].

Chemiluminescence Hydrogen Peroxide Enzyme Immunoassay

Hydrolytic Stability and Long-Term Reagent Storage: pH-Dependent Stability Profile of PMAC

The pH-dependent hydrolysis of phenyl 10-methylacridinium-9-carboxylate (PMAC) was characterized via HPLC. The study determined that a pH of 3.0 is required for long-term stability of the PMAC reagent [1]. Under these acidic storage conditions, the reagent remains stable, whereas at higher pH values, hydrolytic degradation occurs. This stability requirement dictates specific handling and formulation protocols for PMAC relative to alternative chemiluminophores with different stability profiles.

Stability Reagent Storage Flow Injection Analysis

Counter-Ion Impact: Fluorosulfonate vs. Triflate Salts in Acridinium Ester Development

The earliest reported application of an acridinium ester employed a fluorosulfonate counter-ion (PMAC) [1]. Subsequently, trifluoromethanesulfonate (triflate) salts have been favored in many later modifications due to differences in synthesis, stability, or performance characteristics [1]. The choice of counter-ion can influence the compound's physical properties, solubility, and potentially its reactivity in chemiluminescence reactions. Direct quantitative comparisons of fluorosulfonate vs. triflate salts with identical cation cores are not readily available in the public literature; this represents a class-level inference regarding the evolution of acridinium ester formulations.

Counter-ion Fluorosulfonate Triflate Chemiluminescence

Optimal Application Scenarios for 10-Methyl-9-(phenoxycarbonyl)acridinium Fluorosulfonate (CAS 149300-54-9)


Neutral pH Chemiluminescence Detection of Hydrogen Peroxide in Aqueous Systems

Employ PMAC for direct, sensitive quantification of hydrogen peroxide under neutral pH conditions, leveraging its intrinsic chemiluminescence without requiring strongly alkaline trigger solutions [1]. The optimized PMAC-CL method achieves a detection limit of 1 pmol H₂O₂ [1]. This is particularly suitable for biological samples where extreme pH shifts are undesirable. Note that long-term storage of PMAC reagent requires pH 3.0 conditions [2].

Enzyme Immunoassay (EIA) with β-Galactosidase Label and TSH Detection

Utilize the PMAC-CL method in combination with an indoxyl derivative substrate to detect β-galactosidase label enzyme with high sensitivity (6.2 × 10⁻²⁰ mol β-gal) [1]. This assay configuration has been validated for direct quantification of thyroid-stimulating hormone (TSH) in human serum across a clinically relevant range of 0.02–100.0 μU/mL [1], demonstrating the compound's utility in diagnostic immunoassay development.

Flow Injection Analysis (FIA) for Automated H₂O₂ and Glutamate Quantification

Implement PMAC in a reversed flow injection analysis system for automated, high-throughput measurement of submicromolar hydrogen peroxide [2]. The reported system achieves a detection limit of 0.25 μM for H₂O₂ and, when coupled with a glutamate oxidase bioreactor column, 0.5 μM for glutamate with a throughput of 200 samples per hour [2]. This scenario is ideal for laboratory automation and continuous monitoring applications.

Intracellular Reactive Oxygen Species (ROS) Detection via Microsphere Immobilization

Immobilize PMAC onto polymer microspheres for phagocytosis by cells, enabling internal detection of reactive oxygen species (ROS) under physiological pH conditions . This application exploits the compound's ability to generate chemiluminescence upon reaction with ROS such as hydrogen peroxide generated intracellularly, providing a tool for oxidative stress research.

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